molecular formula C14H11ClN2 B1311316 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1026076-88-9

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1311316
M. Wt: 242.7 g/mol
InChI Key: SKEPJLRNZROUFQ-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C14H11ClN2 . It is a part of the pyrrole family, which is widely known as a biologically active scaffold possessing diverse activities .

Scientific Research Applications

Synthesis and Chemical Properties

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are versatile building blocks in organic chemistry, enabling the synthesis of a wide range of heterocyclic compounds. For instance, they are used to synthesize 4-substituted 7-azaindole derivatives via nucleophilic displacement reactions, demonstrating their utility in constructing complex molecular architectures (Figueroa‐Pérez et al., 2006). Similarly, reactions involving 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine with arylidene malononitrile have afforded isoquinoline derivatives, showcasing its reactivity towards different nucleophiles and potential in diversifying chemical outputs (S. A. Al-Issa, 2012).

Biological Activity

The structural modifications of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives are critical in the development of biologically active compounds. For example, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds from derivatives demonstrates the potential of these compounds in medicinal chemistry, contributing to the discovery of new therapeutic agents (Farid M Sroor, 2019).

Material Science and Photophysical Properties

In material science, derivatives of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine have been investigated for their photophysical properties. For instance, pyrazolo[3,4-b]pyridines with specific side chains have been synthesized and their fluorescence properties studied, indicating the influence of substituents on the photophysical properties of these compounds. This research suggests potential applications in developing fluorescent materials or sensors (Shivaraj P. Patil et al., 2011).

properties

IUPAC Name

7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEPJLRNZROUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445778
Record name 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

1026076-88-9
Record name 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-chloro-6-methyl-2-(2-phenyl ethynyl)pyridine (1.24 g, 5.1 mmol) was dissolved in anhydrous DMF (90 mL), CuI (150 mg, 0.8 mmol) was added and the mixture was heated at 110° C. for 18 h. The cooled mixture was poured into H2O (125 mL) and extracted with EtOAc (2×100 mL). The combined extracts were washed with H2O and brine, dried over MgSO4 and filtered through a plug of silica using CHCl3. The crude product was triturated with 20:1 hexanes:EtOAc, filtered, and dried under high vacuum to afford 600 mg (48%) of 7-chloro-5-methyl-2-phenyl pyrrolo-[3,2-b]pyridine. 1H NMR (DMSO-d6; 500 MHz): δ 2.40 (s, 3), 7.05 (s, 1), 7.16 (s,1), 7.38 (t, 1, J=5.2), 7.49 (m, 2), 8.02 (d, 2, J=7.2). MS m/z: 243 (M+H). This intermediate chloride (273 mg, 1.1 mmol) was taken up in 4:1 o-xylene/piperidine (10 mL) and heated to 140° C. in a Teflon-capped pressure tube for 7 d. The mixture was cooled to room temperature, diluted with H2O (125 mL) and extracted with EtOAc (2×100 mL). The combined organic layers were washed with H2O and brine, dried over MgSO4 filtered, and concentrated in vacuo. Chromatography on silica gel eluting with 10:1 CHCl3:MeOH afforded 244 mg (75%, 36% overall) of the title compound as a pale yellow solid. The product's 1H-NMR was identical to that obtained using Method A.
Name
3-Amino-4-chloro-6-methyl-2-(2-phenyl ethynyl)pyridine
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Three

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